

Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 3-bromo-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-bromo-1H-indole-2-carbaldehyde

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In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic analysis of **3-bromo-1H-indole-2-carbaldehyde**, a versatile synthetic intermediate. Through a comparative lens, we present key experimental data and methodologies to unequivocally confirm its structure, offering researchers and scientists a reliable reference for their own investigations.

Comparative Spectroscopic Data

The structural confirmation of **3-bromo-1H-indole-2-carbaldehyde** is achieved through the synergistic application of several spectroscopic techniques. The data presented below is a compilation from various sources and provides a comparative analysis with related indole-2-carbaldehyde and indole-3-carbaldehyde derivatives.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 400 MHz

Compound	Aldehyde CHO (s, δ ppm)	Indole NH (br s, δ ppm)	Aromatic Protons (m, δ ppm)
3-bromo-1H-indole-2-carbaldehyde	~9.95	~8.50	~7.20 - 7.80
Indole-2-carbaldehyde	9.89	8.75	7.10 - 7.70
5-Bromo-1-methyl-1H-indole-3-carbaldehyde	9.95[1]	N/A (Methylated)	7.27 - 8.21[1]
6-Chloro-1-methyl-1H-indole-3-carbaldehyde	9.93[1]	N/A (Methylated)	7.03 - 8.16[1]

The aldehydic proton of **3-bromo-1H-indole-2-carbaldehyde** is expected to appear as a singlet around δ 9.95 ppm. The indole N-H proton typically resonates as a broad singlet at a downfield chemical shift, estimated here to be around 8.50 ppm. The aromatic protons will exhibit complex multiplets in the region of δ 7.20-7.80 ppm.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 100 MHz

Compound	C=O (δ ppm)	C2 (δ ppm)	C3 (δ ppm)	Aromatic Carbons (δ ppm)
3-bromo-1H-indole-2-carbaldehyde	~185.0	~140.0	~115.0	~112.0 - 138.0
Indole-2-carbaldehyde	182.4	142.1	120.9	111.8 - 137.5
Indole-3-carbaldehyde	185.1	124.7	139.3	112.4 - 135.9[1]

The carbonyl carbon of the aldehyde group in **3-bromo-1H-indole-2-carbaldehyde** is anticipated to have a chemical shift of approximately 185.0 ppm. The C2 and C3 carbons of the

indole ring are significantly influenced by the substituents, with expected shifts around 140.0 ppm and 115.0 ppm, respectively. The remaining aromatic carbons will appear in the typical region of δ 112.0-138.0 ppm.

Infrared (IR) Spectroscopy Data

Compound	N-H Stretch (cm^{-1})	C=O Stretch (cm^{-1})	C=C Aromatic Stretch (cm^{-1})
3-bromo-1H-indole-2-carbaldehyde	~3300 - 3400	~1660 - 1680	~1450 - 1600
Indole-3-carboxaldehyde Analog	3209 - 3256[1]	1600 - 1682[1]	Not Specified

The IR spectrum of **3-bromo-1H-indole-2-carbaldehyde** is expected to show a characteristic N-H stretching vibration in the range of 3300-3400 cm^{-1} . A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be present around 1660-1680 cm^{-1} . The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS) Data

Compound	Molecular Ion (M^+) [m/z]	Key Fragments [m/z]
3-bromo-1H-indole-2-carbaldehyde	223/225 (due to Br isotopes)	194/196 ($[\text{M}-\text{CHO}]^+$), 144 ($[\text{M}-\text{Br}]^+$), 116 ($[\text{144}-\text{CO}]^+$)
4-Bromoindole-3-carbaldehyde	223/225	194/196, 144, 116

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br), appearing at m/z 223 and 225.[2] Key fragmentation pathways would involve the loss of the formyl group (-CHO), leading to fragments at m/z 194/196, and the loss of the bromine atom, resulting in a fragment at m/z 144.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.
- ^1H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 45°
 - Acquisition time: 1.5 s
 - Spectral width: -10 to 220 ppm
- Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

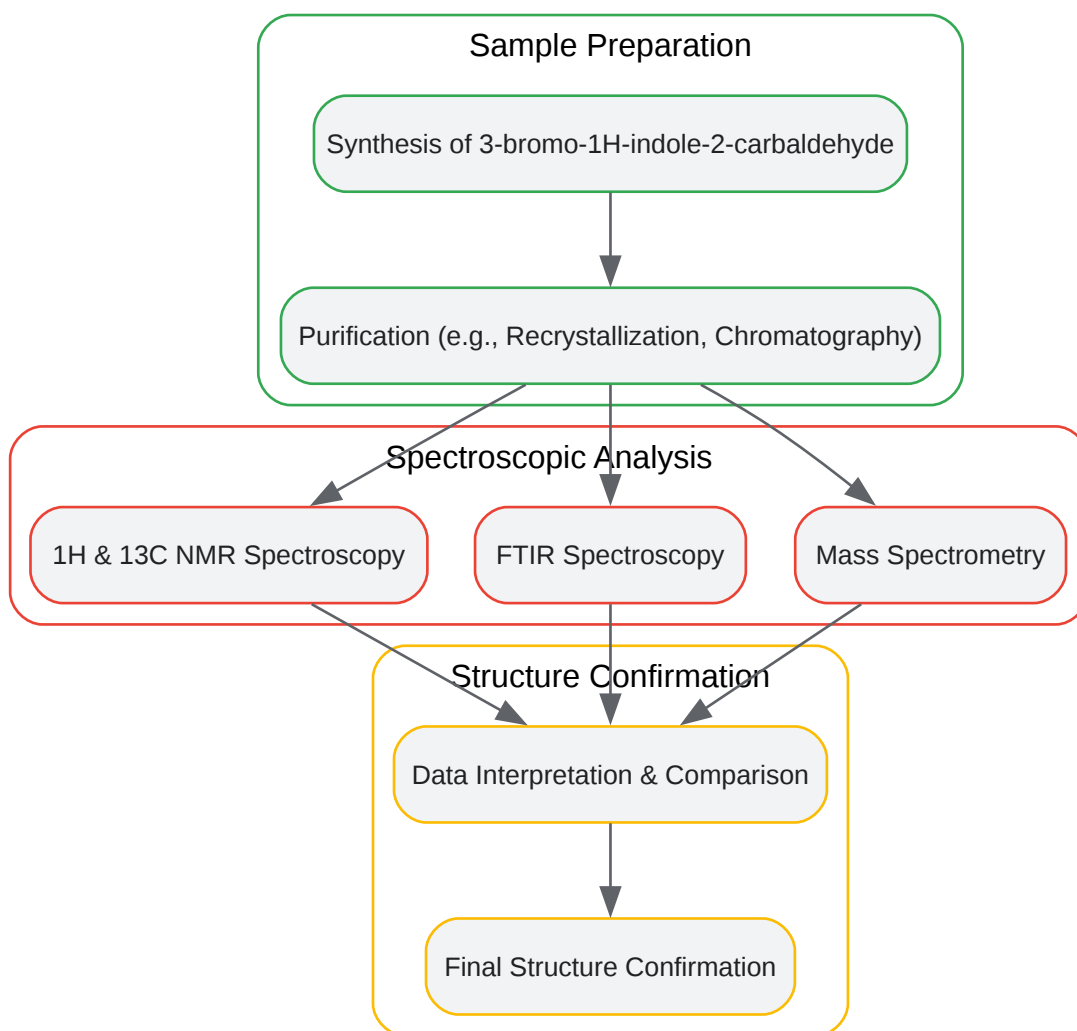
- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
- **Instrumentation:** Record the spectrum using an FTIR spectrometer.
- **Parameters:**
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 32
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization Method:** Use Electron Ionization (EI) at 70 eV.
- **Mass Analyzer:** Employ a quadrupole or time-of-flight (TOF) mass analyzer.
- **Data Acquisition:** Scan a mass-to-charge (m/z) range of 50-500.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis and Structure Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of **3-bromo-1H-indole-2-carbaldehyde**.



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Caption: Workflow for the spectroscopic analysis of **3-bromo-1H-indole-2-carbaldehyde**.

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- 1. rsc.org [rsc.org]

- 2. 3-bromo-1H-indole-2-carbaldehyde | C₉H₆BrNO | CID 360189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 3-bromo-1H-indole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2642601#spectroscopic-analysis-and-confirmation-of-3-bromo-1h-indole-2-carbaldehyde-structure]

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